Methyl 2-methylfuran-3-carboxylate
Overview
Description
Methyl 2-methylfuran-3-carboxylate is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a carboxylate ester group at the third position. This compound is known for its diverse applications in organic synthesis, pharmaceuticals, and as a flavoring agent.
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
From β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate.
Industrial Production Methods:
- Industrially, this compound can be synthesized through catalytic processes involving the reaction of furan derivatives with appropriate reagents under controlled conditions. The use of catalysts such as copper or palladium can enhance the yield and selectivity of the desired product .
Types of Reactions:
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed:
- Oxidation of this compound can yield 2-methylfuran-3-carboxylic acid.
- Reduction can produce 2-methylfuran-3-methanol.
- Substitution reactions can lead to various substituted furan derivatives depending on the reagents used.
Mechanism of Action
Target of Action
Methyl 2-methylfuran-3-carboxylate is an organic compound derived from furan It has been used in the synthesis of sulfonylfuran ureas , which suggests that it may interact with enzymes or receptors involved in the metabolic pathways of these compounds.
Mode of Action
Given its use in the synthesis of sulfonylfuran ureas , it can be inferred that it may undergo various chemical reactions to interact with its targets. These interactions could lead to changes in the structure or function of the target molecules, thereby influencing their role in various biological processes.
Biochemical Pathways
Its role in the synthesis of sulfonylfuran ureas suggests that it may be involved in the metabolic pathways of these compounds. Sulfonylfuran ureas are known to have various biological activities, indicating that this compound could potentially influence a range of biochemical processes.
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 75 °c/20 mmhg, and density of 1116 g/mL at 25 °C can influence its pharmacokinetic profile. These properties may affect its absorption into the body, distribution within various tissues, metabolism by enzymes, and excretion from the body, thereby influencing its bioavailability.
Result of Action
Given its role in the synthesis of sulfonylfuran ureas , it can be inferred that its action may result in the production of these compounds, which are known to have various biological activities.
Scientific Research Applications
Methyl 2-methylfuran-3-carboxylate has found applications in various fields:
Comparison with Similar Compounds
Methyl furan-2-carboxylate: Similar in structure but with the carboxylate group at the second position.
Ethyl 2-methylfuran-3-carboxylate: An ethyl ester analog with similar reactivity and applications.
Uniqueness:
- Methyl 2-methylfuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position and ester group at the third position make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
methyl 2-methylfuran-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRIABXNIGUJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210343 | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-58-8 | |
Record name | 3-Furancarboxylic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6141-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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